2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Description
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylphenyl group at position 3 and an acetic acid moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen-oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry. The acetic acid group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)11-12-9(16-13-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSXXNJEMDXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization with chloroacetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Esterification and Amidation of the Acetic Acid Group
The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions. Key findings include:
Table 1: Reactions Involving the Acetic Acid Group
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Mechanistic Notes :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Table 2: Oxadiazole Ring-Specific Reactions
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Key Observations :
Cyclization and Hybrid Heterocycle Formation
The compound serves as a precursor for complex heterocycles:
Table 3: Cyclization Reactions
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Mechanism :
Substituent Effects on Reactivity
The 2-methylphenyl group modulates electronic and steric properties:
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Electronic Effects : The electron-donating methyl group enhances the oxadiazole ring’s electrophilicity at position 5, favoring nucleophilic attacks .
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Steric Effects : The ortho-methyl group reduces accessibility to the phenyl ring’s para position, limiting substitution reactions at this site .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
- Structure : Differs by a 4-methoxyphenyl group instead of 2-methylphenyl.
- Activity : Demonstrated potent aldose reductase (ALR2) inhibition (IC₅₀ = 0.12 μM), attributed to the electron-donating methoxy group enhancing interactions with the enzyme’s hydrophobic pocket .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
- Structure : Features a 4-chlorophenyl group.
- Activity : Chlorine’s electron-withdrawing nature may reduce enzymatic interactions but improve metabolic stability by resisting oxidation. This compound is commercially available (CAS: 1411655-63-4) but lacks published biological data .
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Structure : Combines a 4-fluorophenyl-oxadiazole with a piperidine-carboxamide chain.
- Activity : Identified as a promising antituberculosis agent through molecular docking against Mycobacterium tuberculosis InhA and EthR proteins .
- Key Difference : The fluorophenyl group and extended scaffold enable multi-target engagement, unlike the simpler acetic acid derivatives .
Analogues with Modified Heterocyclic Cores
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid
- Structure : Replaces 1,2,4-oxadiazole with 1,2-oxazole.
- Activity : Isoxazole derivatives often exhibit reduced metabolic stability compared to oxadiazoles due to lower ring aromaticity. This compound is used in synthetic intermediates (CAS: 24146-84-7) .
MK-6892
- Structure : A complex HCAR2 agonist with a 1,2,4-oxadiazole core linked to a cyclohexene-carboxylic acid scaffold.
- Activity : High HCAR2 selectivity and reduced flushing side effects compared to niacin. The bulky structure suggests allosteric modulation, unlike simpler acetic acid derivatives .
- Key Difference: The extended scaffold enables interactions with HCAR2’s extracellular loops, which smaller molecules like 2-methylphenyl derivatives cannot achieve .
Metabolic Stability
- Target Compound : The 2-methylphenyl group offers moderate lipophilicity (predicted logP ~2.3) and resistance to CYP450-mediated oxidation compared to electron-rich substituents (e.g., methoxy) .
- 4-Methoxy Analog : Higher polarity increases susceptibility to Phase I metabolism (e.g., demethylation) .
Tabulated Comparison of Key Compounds
Biological Activity
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these assays were found to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Flow cytometry analysis revealed that this compound acts as a potent inducer of apoptosis through the activation of caspase pathways in treated cancer cells. The results suggest that it may target specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.
Research Findings
- Antibacterial Effects : Studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial properties. For instance, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro .
- Mechanistic Insights : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways within the microorganisms .
Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | ~0.65 | Induction of apoptosis via caspase activation |
| MEL-8 | ~2.41 | Disruption of survival signaling pathways | |
| Antimicrobial | Various bacteria | Varies | Disruption of cell membrane integrity |
Q & A
Q. What are the established synthetic routes for 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid?
The synthesis typically involves cyclocondensation reactions. A common method includes refluxing precursors like substituted amidoximes with activated carboxylic acid derivatives in acetic acid. For example, sodium acetate and acetic acid are used as catalysts and solvents, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Analogous protocols for structurally related oxadiazoles involve refluxing 3-formyl-indole derivatives with aminothiazolones, suggesting adaptable reaction conditions for this compound .
Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substitution patterns and integration ratios.
- Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS for molecular ion confirmation.
- X-ray Crystallography: For unambiguous structural determination, as demonstrated in oxadiazoline derivatives .
Q. What safety protocols should be followed during handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to volatile solvents (acetic acid, DMF).
- Store in airtight containers away from light and moisture.
- Dispose of waste via certified hazardous waste channels .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
Key variables include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Loading: Sodium acetate (1:1 molar ratio to substrate) minimizes side reactions .
- Reaction Time: Extended reflux (5–7 hours) enhances cyclization efficiency but risks decomposition; monitor via TLC.
- Purification: Gradient recrystallization (DMF/acetic acid) removes unreacted starting materials .
Q. How to resolve conflicting crystallographic data in literature for similar oxadiazole derivatives?
- Computational Validation: Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized structures.
- Check for Polymorphism: Variations in crystal packing (e.g., hydrogen-bonding networks) may explain discrepancies .
- Re-refinement: Reanalyze raw diffraction data using updated software (e.g., SHELXL) .
Q. What strategies address contradictions in reported bioactivity data for oxadiazole analogs?
- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Metabolic Stability Testing: Assess compound degradation in vitro (e.g., liver microsomes) to clarify false-negative results .
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methylphenyl vs. bromophenyl) to isolate pharmacophoric groups .
Q. How to evaluate its potential as a ligand for transition-metal complexes?
- Coordination Studies: React with Ni(II), Cu(II), or Co(II) salts in ethanol/water mixtures.
- Spectroscopic Analysis: UV-Vis (d-d transitions) and EPR (for Cu(II)) to confirm complexation .
- Thermogravimetric Analysis (TGA): Determine thermal stability of metal complexes.
Q. What experimental designs assess stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
